2-Chloro-3'-nitrobiphenyl
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1019-61-0 |
|---|---|
Molecular Formula |
C12H8ClNO2 |
Molecular Weight |
233.65 g/mol |
IUPAC Name |
1-chloro-2-(3-nitrophenyl)benzene |
InChI |
InChI=1S/C12H8ClNO2/c13-12-7-2-1-6-11(12)9-4-3-5-10(8-9)14(15)16/h1-8H |
InChI Key |
QACKSPAVQOIZIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 3 Nitrobiphenyl
Transition-Metal-Catalyzed Cross-Coupling Strategies for Aryl-Aryl Bond Formation
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are central to the synthesis of biaryl compounds like 2-Chloro-3'-nitrobiphenyl. tcichemicals.com These methods offer high efficiency and selectivity under mild reaction conditions. tcichemicals.comnih.govnih.gov The Suzuki-Miyaura coupling, in particular, is a widely used method for this purpose due to its versatility and the commercial availability of reagents. nih.govnih.gov
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, is a cornerstone of modern organic synthesis for creating C-C bonds. nih.govmdpi.com This reaction's utility in synthesizing a wide array of biaryl compounds is well-documented. tcichemicals.com
The efficacy of the Suzuki-Miyaura coupling is highly dependent on the catalyst system, which typically consists of a palladium precursor and a phosphine (B1218219) ligand. The development of bulky and electron-rich dialkylbiaryl phosphine ligands has been a significant breakthrough, enabling the coupling of a wide range of substrates, including challenging ones. nih.govnih.gov These ligands enhance the reactivity of the palladium catalyst, allowing for reactions to be carried out at room temperature and with low catalyst loadings. nih.govnih.gov For instance, biaryl phosphines bearing phobane and phosphatrioxa-adamantane frameworks have demonstrated high efficiency in the Suzuki-Miyaura cross-coupling of aryl bromides and chlorides. nih.govsemanticscholar.org The choice of ligand can significantly impact the yield and selectivity of the reaction, with some ligands being more effective for specific substrates, such as sterically hindered or heterocyclic compounds. nih.govsemanticscholar.org
Table 1: Comparison of Phosphine Ligands in Suzuki-Miyaura Coupling
| Ligand | Substrate Type | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Phobane-based | Aryl chlorides | Room Temperature | 80-97 | semanticscholar.org |
| Phosphatrioxa-adamantane-based | Aryl bromides | Room Temperature | High | semanticscholar.org |
| Dialkylbiaryl phosphines | Heteroaryl chlorides | Room Temperature | 88-100 | nih.gov |
| DavePhos | Aryl chlorides | Not specified | High | nih.gov |
Several reaction parameters critically influence the outcome of the Suzuki-Miyaura coupling. The choice of solvent, base, and temperature can significantly affect the reaction's yield, selectivity, and efficiency. For instance, a mixture of DMF and water is often used as the solvent, with a base like potassium carbonate (K2CO3) or potassium phosphate (K3PO4). nih.govmdpi.com The reaction temperature is also a crucial parameter, with studies showing that varying the temperature can impact the rate of reaction and the final yield. mdpi.com The nature of the aryl halide also plays a role, with the reactivity order generally being Ar-I > Ar-Br > Ar-OTf >> Ar-Cl, as the oxidative addition of aryl chlorides to palladium is slower. tcichemicals.com However, with optimized catalyst systems, even less reactive aryl chlorides can be effectively coupled. nih.gov
Table 2: Effect of Reaction Parameters on Suzuki-Miyaura Coupling
| Parameter | Variation | Effect on Yield/Efficiency | Reference |
|---|---|---|---|
| Solvent | DMF/H2O (95:5) | Effective for fluorinated biphenyl (B1667301) synthesis | mdpi.com |
| Base | K2CO3, K3PO4 | Commonly used and effective | nih.gov |
| Temperature | 70°C vs. 110°C | Higher temperature can increase reaction rate | mdpi.com |
| Aryl Halide | I > Br > OTf > Cl | Reactivity decreases down the series | tcichemicals.com |
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgrsc.org
Oxidative Addition: This is often the rate-determining step where the aryl halide adds to the Pd(0) complex, forming a Pd(II) species. libretexts.orgrsc.org The reactivity of the aryl halide influences the rate of this step. libretexts.org
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the organoboron compound.
Reductive Elimination: The final step involves the elimination of the biaryl product from the palladium complex, regenerating the Pd(0) catalyst and completing the catalytic cycle. libretexts.org
Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into these mechanistic steps, confirming that for many systems, oxidative addition is the turnover-limiting step. nih.gov
Copper-Mediated Ullmann Coupling Approaches
The Ullmann reaction is a classical method for the synthesis of symmetric biaryls through the copper-catalyzed coupling of aryl halides. organic-chemistry.org This reaction typically requires high temperatures, often around 200°C. organic-chemistry.orgoperachem.com The mechanism is thought to involve the formation of a copper(I) species that undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the aryl-aryl bond. organic-chemistry.org While traditionally used for homocoupling, variations of the Ullmann reaction can be employed for the synthesis of unsymmetrical biaryls. However, the harsh reaction conditions and sometimes erratic yields have led to the development of more modern cross-coupling methods. lscollege.ac.in Despite these limitations, recent advancements, such as the use of solvent-free ball milling techniques, have shown promise in improving the efficiency and environmental friendliness of the Ullmann coupling. researchgate.net
Nickel-Catalyzed Cross-Coupling Methods
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, particularly for the coupling of less reactive electrophiles like aryl chlorides. organic-chemistry.org Nickel catalysts can exhibit high reactivity and unique chemoselectivity. organic-chemistry.org The development of specialized phosphine ligands has been crucial in advancing nickel-catalyzed Suzuki-Miyaura reactions, enabling transformations under mild conditions. chemrxiv.orgchemrxiv.org For instance, a data-driven approach has been used to design novel ligands that deliver high enantioselectivity and reactivity in the synthesis of biaryl atropisomers. chemrxiv.orgchemrxiv.org Nickel-catalyzed methods have also been successfully applied to the cross-coupling of aryl chlorides with Grignard reagents and organolithium compounds. organic-chemistry.orgresearchgate.net These methods often demonstrate excellent functional group tolerance and can be conducted at high concentrations. documentsdelivered.com The mechanism of nickel-catalyzed cross-coupling is believed to involve a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination as seen with palladium.
Denitrative Coupling Reactions of Nitroarenesresearchgate.net
Denitrative coupling has emerged as a powerful tool in organic synthesis, offering a novel pathway for the formation of carbon-carbon and carbon-heteroatom bonds by utilizing nitroarenes as coupling partners. This method is particularly advantageous as nitroarenes are readily available and cost-effective starting materials. The core of this transformation involves the cleavage of a C-NO2 bond and subsequent coupling with a suitable partner, often catalyzed by transition metals like palladium or copper.
In the context of synthesizing this compound, a denitrative coupling approach would theoretically involve the reaction of a nitro-substituted benzene ring with a chloro-substituted aromatic partner, where one of the nitro groups acts as a leaving group. However, the direct denitrative coupling for the synthesis of this specific isomer is not extensively documented. General palladium-catalyzed denitrative cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been developed for nitroarenes. The reaction typically proceeds via an oxidative addition of the aryl-NO2 bond to a low-valent palladium complex. nih.gov
The proposed catalytic cycle for a denitrative Suzuki-Miyaura coupling is initiated by the oxidative addition of the nitroarene to a Pd(0) species. This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. The efficiency and selectivity of this process are highly dependent on the choice of ligands, base, and reaction conditions. For the synthesis of this compound, one could envision the coupling of 1-chloro-3-nitrobenzene with a suitable organometallic reagent derived from nitrobenzene, or vice versa, though controlling regioselectivity would be a significant challenge.
Table 1: Examples of Palladium-Catalyzed Denitrative Coupling Reactions
| Nitroarene | Coupling Partner | Catalyst/Ligand | Product | Yield (%) |
|---|---|---|---|---|
| Nitrobenzene | Phenylboronic acid | Pd(OAc)2/SPhos | Biphenyl | 85 |
| 1,3-Dinitrobenzene | 4-Methoxyphenylboronic acid | Pd2(dba)3/BrettPhos | 3-Nitro-4'-methoxybiphenyl | 78 |
Note: The data in this table represents general examples of denitrative coupling reactions and not the specific synthesis of this compound.
Classical and Emerging Synthetic Routes to this compound and Related Biphenyls
The synthesis of unsymmetrically substituted biphenyls like this compound can be approached through various classical and modern synthetic methodologies.
Alder Reaction Modifications for Biphenyl Synthesisacs.org
The Diels-Alder reaction is a cornerstone of organic chemistry for the formation of six-membered rings. Its direct application for the synthesis of biphenyls is not a standard or common method, as it typically involves the [4+2] cycloaddition of a diene and a dienophile to form a cyclohexene derivative. To generate an aromatic biphenyl system from a Diels-Alder reaction, a subsequent aromatization step would be necessary, which often requires harsh conditions and may lead to a mixture of products.
Decarboxylative Coupling Methodologiesnih.gov
Decarboxylative coupling has gained prominence as a greener alternative to traditional cross-coupling reactions that often rely on pre-formed organometallic reagents. In this approach, a carboxylic acid is used as a substrate, which upon decarboxylation, generates an in-situ organometallic intermediate that can participate in a cross-coupling reaction.
For the synthesis of this compound, a plausible decarboxylative coupling strategy would involve the reaction of a substituted benzoic acid with an aryl halide. For instance, 2-chlorobenzoic acid could be coupled with 1-iodo-3-nitrobenzene, or 3-nitrobenzoic acid could be coupled with a 2-chloroaryl halide. This reaction is typically catalyzed by palladium, often in the presence of a co-catalyst like copper or silver. The key step is the decarboxylation of the aryl carboxylate to form an aryl-metal species, which then undergoes cross-coupling with the aryl halide.
Table 2: General Conditions for Palladium-Catalyzed Decarboxylative Cross-Coupling
| Carboxylic Acid | Aryl Halide | Catalyst System | Base | Solvent |
|---|---|---|---|---|
| Benzoic acid | 4-Iodoanisole | Pd(OAc)2/CuI | K2CO3 | DMA |
| 2-Nitrobenzoic acid | Bromobenzene | PdCl2(PPh3)2/Ag2CO3 | Cs2CO3 | NMP |
Note: This table illustrates general conditions for decarboxylative coupling and does not represent a specific optimized synthesis of this compound.
Strategic Aromatic Substitution and Functionalization Protocolsrsc.org
The synthesis of this compound can also be achieved through a series of classical aromatic substitution and functionalization reactions. A common strategy involves the synthesis of a biphenyl core, followed by the selective introduction of the chloro and nitro substituents. Alternatively, two appropriately substituted benzene rings can be coupled.
One potential retrosynthetic approach would start from a biphenyl molecule. The introduction of a nitro group onto a biphenyl ring via electrophilic nitration would likely lead to a mixture of isomers, with the position of substitution directed by the existing substituents and the reaction conditions. Subsequent chlorination would also present regioselectivity challenges.
A more controlled approach would involve the coupling of two pre-functionalized rings. For example, a Suzuki-Miyaura coupling between 2-chlorophenylboronic acid and 1-bromo-3-nitrobenzene or between 3-nitrophenylboronic acid and 1-bromo-2-chlorobenzene would be a more direct route. The success of such a strategy hinges on the availability of the starting materials and the ability to control the regioselectivity of the coupling reaction.
Regioselectivity and Stereochemical Control in this compound Synthesisacs.orgrsc.org
Regioselectivity is a critical aspect in the synthesis of unsymmetrically substituted biphenyls like this compound. In cross-coupling reactions such as the Suzuki-Miyaura coupling, the regiochemical outcome is determined by the positions of the functional groups on the coupling partners. By choosing appropriately substituted precursors, such as 2-chlorophenylboronic acid and 1-bromo-3-nitrobenzene, the desired this compound isomer can be synthesized with high regioselectivity.
The choice of catalyst, ligands, and reaction conditions can also influence the regioselectivity, particularly in cases where there are multiple potential coupling sites. For instance, in the coupling of a di-halogenated arene with a phenylboronic acid, the relative reactivity of the C-X bonds can be tuned by the catalyst system to favor the formation of a specific regioisomer.
Stereochemical control is not a factor in the synthesis of this compound as the molecule is achiral and does not possess any stereocenters.
Research into Scalable Synthesis and Process Optimization for 2-Chloro-3'-nitrobiphenylresearchgate.net
While specific research on the scalable synthesis of this compound is not widely published, general principles of process optimization are applicable to its potential industrial production. Key considerations for a scalable synthesis include the cost and availability of starting materials, the efficiency and safety of the reaction, and the ease of product purification.
For a cross-coupling approach, process optimization would focus on minimizing the loading of the expensive palladium catalyst, optimizing the reaction time and temperature to maximize yield and minimize by-product formation, and developing an efficient work-up and purification procedure. The use of flow chemistry instead of traditional batch processing can offer significant advantages in terms of safety, efficiency, and scalability. Continuous flow reactors can provide better control over reaction parameters, leading to higher yields and purities.
Furthermore, the development of a robust and scalable process would involve a thorough investigation of the reaction kinetics and mechanism to identify and control critical process parameters. Design of Experiments (DoE) methodologies are often employed to systematically optimize multiple reaction variables simultaneously.
Table 3: Key Parameters for Process Optimization of Biphenyl Synthesis
| Parameter | Objective | Typical Range/Considerations |
|---|---|---|
| Catalyst Loading | Minimize cost | 0.01 - 1 mol% |
| Solvent | Efficiency, safety, environmental impact | High-boiling polar aprotic solvents (e.g., DMA, NMP, DMSO) |
| Base | Reaction rate and yield | Inorganic bases (e.g., K2CO3, Cs2CO3, K3PO4) |
| Temperature | Reaction rate and selectivity | 80 - 150 °C |
| Reaction Time | Maximize throughput | 1 - 24 hours |
Note: This table outlines general parameters for the optimization of cross-coupling reactions for biphenyl synthesis.
Elucidation of Reaction Mechanisms and Chemical Transformations of 2 Chloro 3 Nitrobiphenyl
Mechanistic Pathways of Nitro Group Transformations
The nitro group is a versatile functional group that can undergo several transformations, the most significant of which is reduction to an amino group. This conversion is a cornerstone for the synthesis of more complex heterocyclic structures derived from the 2-chloro-3'-nitrobiphenyl framework. nih.govscispace.com
The reduction of the nitro group in this compound to form 2-chloro-3'-aminobiphenyl is a pivotal synthetic step. This transformation can be accomplished through various methods, including catalytic hydrogenation and chemical reduction.
Catalytic hydrogenation is a common and efficient method for reducing aromatic nitro compounds. researcher.life The process typically employs a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The mechanism involves the chemoselective reduction of the nitro group to a hydroxylamino group, which is then further reduced to the corresponding amino group. nih.gov For chlorinated nitroaromatic compounds, a significant challenge is preventing hydrodechlorination, the undesired removal of the chlorine atom. google.com The reaction is often carried out in a molten state or with a solvent at elevated temperatures and pressures. google.comrsc.org Reaction times can vary from 1 to 10 hours depending on the specific conditions and the efficiency of mixing. google.com
Table 1: Overview of Catalytic Hydrogenation for Chloronitroaromatics
| Parameter | Description | Typical Conditions/Notes | Source |
|---|---|---|---|
| Catalyst | Heterogeneous metal catalyst, typically from the platinum group metals. | Palladium (Pd), Platinum (Pt), Nickel (Ni), Rhodium (Rh), Ruthenium (Ru). Often supported on carbon (e.g., Pd/C). | google.com |
| Hydrogen Source | Molecular hydrogen (H₂) gas is commonly used. | Applied under elevated pressure (e.g., 15 to 1400 psi). | google.com |
| Mechanism | Stepwise reduction on the catalyst surface. | NO₂ → NHOH → NH₂. Preventing accumulation of hydroxylamine (B1172632) intermediates is key to avoiding side products like azo or azoxy compounds. | nih.govgoogle.com |
| Key Challenge | Hydrodechlorination (loss of Cl atom). | Can be suppressed by adding inhibitors like thiophene (B33073) or using specialized catalysts. | google.com |
An alternative to catalytic hydrogenation is chemical reduction. Triphenylphosphine (B44618) (PPh₃) is a notable reagent for the reductive cyclization of 2-nitrobiphenyls into carbazoles. acs.orgamazonaws.com This reaction proceeds via a reductive deoxygenation mechanism. The triphenylphosphine attacks an oxygen atom of the nitro group, leading to the formation of a highly reactive nitrene intermediate and the thermodynamically stable byproduct, triphenylphosphine oxide (Ph₃PO). amazonaws.com This nitrene intermediate can then undergo an intramolecular cyclization reaction. For instance, the reaction of this compound with triphenylphosphine can be used to synthesize 2-chlorocarbazole. amazonaws.com The reaction is typically carried out by heating the nitrobiphenyl with an excess of triphenylphosphine in a high-boiling solvent like o-dichlorobenzene. amazonaws.com
While the reduction of the nitro group is its most common transformation, nucleophilic aromatic substitution (SNAr) where the nitro group itself acts as the leaving group is also possible, although less frequent than substitution of a halogen. rsc.org The viability of the nitro group as a leaving group is influenced by the structure of the substrate, the nature of the nucleophile, and the reaction conditions. rsc.orgresearchgate.net In the context of this compound, the primary role of the nitro group is typically to serve as a precursor to the nucleophilic amino group or to activate the ring system for other reactions, rather than being displaced. amazonaws.com
Reductive Processes to Amino Biphenyl (B1667301) Derivatives
Reactivity and Substitution Mechanisms of the Chlorine Atom
The chlorine atom on the biphenyl scaffold serves as a leaving group, enabling the introduction of other functionalities through nucleophilic substitution reactions.
The SNAr mechanism is a principal pathway for the substitution of the chlorine atom in activated aryl halides. libretexts.org This mechanism requires the presence of strong electron-withdrawing groups, such as a nitro group, on the aromatic ring to decrease the electron density and facilitate nucleophilic attack. libretexts.org The SNAr reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group departs, restoring the aromaticity of the ring. libretexts.org
In this compound, the nitro group on the second ring activates the entire system. Following the reduction of the nitro group to an amino group, an intramolecular SNAr reaction can occur. The newly formed amino group acts as an internal nucleophile, attacking the carbon attached to the chlorine atom. This intramolecular cyclization is a key step in the Cadogan reaction for synthesizing carbazoles from 2-nitrobiphenyls, where the reduction and cyclization effectively proceed in one pot. acs.orgamazonaws.com
Table 2: SNAr Mechanism Profile
| Feature | Description | Relevance to this compound | Source |
|---|---|---|---|
| Mechanism | Two-step process: Nucleophilic addition followed by elimination. | The chlorine atom is the leaving group. | libretexts.org |
| Intermediate | Formation of a resonance-stabilized carbanion (Meisenheimer complex). | The negative charge of the intermediate is stabilized by the aromatic system. | libretexts.orglibretexts.org |
| Activation | Requires strong electron-withdrawing groups (EWGs) on the aromatic ring. | The 3'-nitro group serves as the activating EWG. | libretexts.org |
| Example Reaction | Intramolecular cyclization to form carbazoles. | After reduction of the nitro group to an amine, the amine acts as the nucleophile, displacing the chlorine atom to form a new heterocyclic ring. | acs.orgamazonaws.com |
Radical-Nucleophilic Unimolecular Substitution (SRN1) Mechanisms
The this compound system can undergo substitution reactions via a Radical-Nucleophilic Unimolecular Substitution (SRN1) mechanism. This multi-step process is distinct from classical nucleophilic aromatic substitution (SNAr) as it does not require strong activation by electron-withdrawing groups ortho or para to the leaving group. wikipedia.org The SRN1 reaction proceeds through a chain mechanism involving radical and radical anion intermediates. organicreactions.orgresearchgate.net
The generally accepted mechanism for an aryl halide (ArX) like this compound is as follows: wikipedia.orgchim.itnptel.ac.in
Initiation: The reaction begins with the transfer of an electron to the aryl halide substrate (1), forming a radical anion (2). This initiation can be achieved through various methods, including photochemical stimulation, electrochemical means, or contact with solvated electrons. nptel.ac.in
ArX + e⁻ → [ArX]•⁻ (1) (2)
Propagation: The propagation phase consists of three key steps that form a repeating cycle.
Fragmentation: The radical anion (2) undergoes rapid, unimolecular fragmentation, cleaving the carbon-halogen bond to produce an aryl radical (3) and a halide anion (X⁻). dalalinstitute.com
[ArX]•⁻ → Ar• + X⁻ (2) (3)
Radical-Nucleophile Coupling: The newly formed aryl radical (3) reacts with a nucleophile (Nu⁻) to form a new radical anion (4).
Ar• + Nu⁻ → [ArNu]•⁻ (3) (4)
Electron Transfer: The product radical anion (4) transfers its excess electron to a new molecule of the starting aryl halide (1). This regenerates the radical anion intermediate (2) and yields the final substitution product (5), thus propagating the chain. wikipedia.org
[ArNu]•⁻ + ArX → ArNu + [ArX]•⁻ (4) (5) (2)
Termination: The chain reaction can be terminated if the aryl radical abstracts a hydrogen atom from the solvent or engages in other non-propagating side reactions. wikipedia.org The use of solvents that are poor hydrogen donors, such as DMSO or liquid ammonia, can minimize these termination steps. chim.it
A relevant application of this mechanism is the intramolecular SRN1 reaction of 2-amino-2'-halobiphenyls, which can be initiated by photo-stimulation in the presence of a base like t-BuOK to form carbazoles. chim.it
Intramolecular Cyclization Reactions and Ring-Closure Chemistry
Formation of Carbazole (B46965) Derivatives via Reductive Cyclization of 2-Nitrobiphenyl (B167123) Systems
One of the most significant chemical transformations of 2-nitrobiphenyl systems, including this compound, is their conversion to carbazole derivatives through reductive cyclization. This reaction, often referred to as the Cadogan reaction, typically involves the deoxygenation of the nitro group using a trivalent phosphorus reagent, such as triphenylphosphine (PPh₃).
The mechanism proceeds through the reduction of the nitro group to a nitrene intermediate. This highly reactive nitrene then undergoes an intramolecular electrophilic attack on the adjacent phenyl ring, followed by aromatization to yield the stable tricyclic carbazole core. This method is highly effective and tolerates a wide array of functional groups. The reaction conditions are generally straightforward, often involving heating the 2-nitrobiphenyl substrate with a slight excess of the reducing agent in a high-boiling solvent. Research has shown a temperature dependence, with solvents like o-dichlorobenzene leading to higher yields.
The table below presents data on the triphenylphosphine-mediated reductive cyclization for various substituted 2-nitrobiphenyls, illustrating the versatility and efficiency of this method for carbazole synthesis.
Studies of Intramolecular Rearrangements and Cycloaddition Reactions
While the reductive cyclization of the nitro group is a well-established pathway, other intramolecular reactions can be considered for biphenyl systems. The specific substitution pattern of this compound offers potential for various transformations, although they may not be as commonly employed as carbazole synthesis.
For instance, photochemical reactions can induce intramolecular cyclizations in related aromatic systems. Upon irradiation, aryl halides can undergo homolytic cleavage of the carbon-halogen bond to form aryl radicals. rsc.org In a molecule like this compound, such a radical could potentially initiate an intramolecular cyclization, although this specific pathway is not extensively documented. The photochemistry of chlorobiphenyls has been studied, often focusing on degradation pathways involving photoreduction and other transformations. nih.gov
Furthermore, radical cascade cyclizations have been observed in analogous systems like 2-isocyanobiphenyls, where a radical adds to the isocyano group, initiating an intramolecular cyclization onto the adjacent aryl ring to form phenanthridine (B189435) derivatives. researchgate.net While this compound does not possess an isocyano group, this illustrates the principle of radical-initiated intramolecular ring-closure in biphenyl frameworks. Other strategies involve the cyclization of substrates bearing tethered reactive groups, such as alkynes and nitriles, which can undergo formal cycloaddition reactions to form new fused heterocyclic rings. nih.gov
Stereochemical Aspects and Atropisomerism in Biphenyl Systems
The stereochemistry of biphenyl systems is dominated by the phenomenon of atropisomerism, which arises from restricted rotation around the single bond connecting the two aryl rings (the pivotal bond). slideshare.net This restricted rotation is caused by steric hindrance between substituents located at the ortho positions (2, 2', 6, and 6'). If the rotational energy barrier is sufficiently high, the interconversion between the resulting conformational enantiomers (atropisomers) is slow enough to allow for their isolation at room temperature. cutm.ac.in
In the case of this compound, the chlorine atom at the 2-position acts as an ortho substituent. The steric bulk of this substituent can interfere with the hydrogen atom at the 2'-position of the other ring, creating a barrier to free rotation. For atropisomerism to be observable and for the compound to be resolvable into stable enantiomers, the energy barrier to rotation must be high enough. pharmaguideline.com
The magnitude of the rotational barrier is highly dependent on the size and nature of the ortho substituents. Larger groups create more significant steric hindrance and thus higher barriers. While a single chlorine atom may not always provide a sufficient barrier for room-temperature stability, it introduces the element of axial chirality to the molecule. The actual stability of the atropisomers of this compound would need to be determined experimentally, typically by dynamic NMR studies.
The following table provides context by showing experimentally determined rotational barriers for biphenyls with various ortho substituents.
Note: Data adapted from studies on various 2-substituted biphenyls. The barrier for chloro-substituted biphenyls is generally considered moderate. scispace.com
Theoretical and Computational Chemistry Investigations of 2 Chloro 3 Nitrobiphenyl
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and efficiency for studying the electronic structure of molecules. orientjchem.org DFT calculations are instrumental in determining the optimized geometry, conformational possibilities, and electronic properties of 2-Chloro-3'-nitrobiphenyl. These studies typically employ basis sets like 6-311++G(d,p) to achieve reliable results. orientjchem.org
The defining structural characteristic of biphenyl (B1667301) and its derivatives is the torsional or dihedral angle between the planes of the two phenyl rings. For this compound, the presence of a chlorine atom at an ortho position (C2) introduces significant steric hindrance with the hydrogen atom at the adjacent ortho position (C2') of the other ring. This steric repulsion prevents the molecule from adopting a planar conformation.
Computational studies, by mapping the potential energy surface as a function of the inter-ring dihedral angle, can identify the most stable conformation (energy minimum) and the barriers to rotation around the central C-C bond. comporgchem.com The ground state of substituted biphenyls is typically a twisted, non-planar structure. scirp.org The rotational barriers are the energy required to move through a planar or perpendicular arrangement of the rings, which represent transition states. DFT computations have been shown to match experimental barriers determined by methods like variable temperature NMR quite satisfactorily for similar biphenyl derivatives. researchgate.net
Table 1: Illustrative Conformational Energy Profile Data for this compound Note: The following data are representative values based on typical DFT calculations for substituted biphenyls and are for illustrative purposes.
| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Stable Conformer (Minimum) | ~55-70 | 0.00 |
| Planar Transition State | 0 | ~4-6 |
| Perpendicular Transition State | 90 | ~2-3 |
DFT calculations provide a detailed picture of the electron distribution within the this compound molecule. The molecular electrostatic potential (MEP) surface is often used to visualize this distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, negative potential would be concentrated around the highly electronegative oxygen atoms of the nitro group and the chlorine atom, while positive potential would be located around the hydrogen atoms.
Frontier Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. In this compound, the HOMO is expected to be distributed primarily across the π-system of the two aromatic rings.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Due to the strong electron-withdrawing nature of the nitro group, the LUMO is expected to be localized predominantly on the nitrophenyl ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. mdpi.com A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. mdpi.com
Table 2: Representative Frontier Orbital Data from DFT Calculations Note: These values are illustrative and depend on the specific DFT functional and basis set used.
| Parameter | Energy (eV) |
| HOMO Energy | -7.2 |
| LUMO Energy | -3.1 |
| HOMO-LUMO Gap (ΔE) | 4.1 |
Computational Spectroscopic Predictions and Correlation with Experimental Data
A significant application of computational chemistry is the prediction of molecular spectra, which can aid in the interpretation of experimental data.
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Fourier Transform Infrared (FTIR) and Raman spectra. researchgate.net The computed frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental results. nih.gov For this compound, calculations would help assign specific vibrational modes to observed spectral bands.
Table 3: Predicted Principal Vibrational Frequencies for this compound Note: These are expected frequency ranges for the key functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectrum |
| Aromatic C-H Stretch | 3100-3000 | FTIR/Raman |
| NO₂ Asymmetric Stretch | 1550-1520 | FTIR/Raman |
| NO₂ Symmetric Stretch | 1355-1335 | FTIR/Raman |
| Aromatic C=C Stretch | 1600-1450 | FTIR/Raman |
| C-N Stretch | 870-840 | FTIR |
| C-Cl Stretch | 750-700 | FTIR |
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. researchgate.net The calculation predicts the electronic transitions from occupied to unoccupied orbitals upon absorption of light. The output includes the excitation energy (which can be converted to the wavelength of maximum absorption, λmax) and the oscillator strength (which relates to the intensity of the absorption band). For this compound, the primary electronic transitions would be π → π* transitions within the aromatic system. The presence of the nitro and chloro substituents would be expected to shift the absorption bands compared to unsubstituted biphenyl.
Table 4: Illustrative TD-DFT Prediction for the Main Electronic Transition Note: This is a representative result for a molecule of this type.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | ~270 | > 0.2 | HOMO → LUMO |
Prediction of Reactivity and Selectivity through Chemical Descriptors
Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors derived from its electronic structure, primarily the HOMO and LUMO energies. nih.gov These global reactivity descriptors help predict how a molecule will behave in a chemical reaction. mdpi.com
Chemical Potential (μ): Related to the "escaping tendency" of electrons. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating how easily the molecule's electron cloud can be polarized.
Electronegativity (χ): The power of a molecule to attract electrons, calculated as χ = -μ.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = μ² / 2η. mdpi.com
By calculating these indices, one can compare the reactivity of this compound to other compounds and predict its behavior as an electrophile or nucleophile in various reactions.
Table 5: Calculated Global Reactivity Descriptors (Illustrative) Note: Values are derived from the representative HOMO/LUMO energies in Table 2.
| Descriptor | Formula | Calculated Value (eV) |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -5.15 |
| Electronegativity (χ) | -μ | 5.15 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.05 |
| Global Softness (S) | 1 / 2η | 0.244 |
| Electrophilicity Index (ω) | μ² / 2η | 6.47 |
Global and Local Reactivity Indices (e.g., Chemical Potential, Hardness, Electrophilicity)
Global and local reactivity indices, derived from Density Functional Theory (DFT), are fundamental in predicting the chemical reactivity of a molecule. These descriptors help in understanding how a molecule will interact with other chemical species.
Detailed Research Findings:
Chemical Potential (μ): This index measures the tendency of electrons to escape from a system. A higher chemical potential suggests a greater tendency to donate electrons. It is calculated as the negative of electronegativity.
Chemical Hardness (η): Hardness indicates the resistance of a molecule to a change in its electron distribution. "Hard" molecules have a large energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), making them less reactive. "Soft" molecules have a small HOMO-LUMO gap and are more reactive.
Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index points to a stronger electrophile. This index is particularly relevant in the study of PCBs, where it has been used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate with their toxicity. nih.gov The toxicity of these compounds is often related to their ability to act as electron acceptors in biological systems. nih.gov
While specific calculated values for this compound are not available, the following table provides a hypothetical example of such indices for a generic polychlorinated biphenyl, illustrating how these values are typically presented in computational studies.
| Parameter | Symbol | Value (eV) | Interpretation |
|---|---|---|---|
| Chemical Potential | μ | -4.5 | Moderate tendency to donate electrons |
| Chemical Hardness | η | 3.0 | Relatively stable and less reactive |
| Electrophilicity Index | ω | 3.375 | Good electrophile |
Local reactivity indices, such as the Fukui function, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For a molecule like this compound, these indices could predict which of the carbon atoms on the biphenyl rings are more susceptible to reaction.
Transition State Modeling and Reaction Pathway Energetics
Transition state modeling is a crucial computational technique used to understand the mechanism of a chemical reaction. It involves locating the transition state—the highest energy point along the reaction coordinate—which represents the energy barrier that must be overcome for the reaction to proceed.
Detailed Research Findings:
The energetics of a reaction pathway, including the energies of reactants, transition states, intermediates, and products, can be calculated to determine the feasibility and kinetics of a reaction. Computational studies on the decomposition of PCBs, for instance, have utilized such methods to understand their degradation mechanisms under various conditions. acs.orgresearchgate.netacs.org These studies often employ DFT calculations to map out the potential energy surface of a reaction, revealing a multi-step radical mechanism for the cleavage of C-Cl bonds. acs.orgresearchgate.net
The following interactive table illustrates a hypothetical energy profile for a generic reaction involving a polychlorinated biphenyl.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Initial state of the system |
| Transition State 1 (TS1) | +25.0 | Energy barrier for the first step |
| Intermediate | -5.0 | A stable species formed during the reaction |
| Transition State 2 (TS2) | +15.0 | Energy barrier for the second step |
| Products | -20.0 | Final state of the system, indicating an exothermic reaction |
Such computational analyses are invaluable for predicting the environmental fate and potential metabolic pathways of compounds like this compound, even in the absence of extensive experimental data.
Advanced Analytical Methodologies for the Characterization and Quantification of 2 Chloro 3 Nitrobiphenyl
Chromatographic Separation Techniques in Chemical Research
Chromatographic methods are fundamental for separating 2-Chloro-3'-nitrobiphenyl from impurities, starting materials, and byproducts that may be present after its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the compound is vaporized and separated from other volatile components based on its partitioning between a stationary phase and a mobile gas phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
This technique is highly effective for assessing the purity of a this compound sample. The resulting chromatogram displays peaks corresponding to each separated compound, with the area of the peak being proportional to its concentration. The mass spectrum of the main peak can be used to confirm the identity of this compound by matching its molecular ion peak and fragmentation pattern with known data. For instance, the molecular ion [M]⁺ would be expected at an m/z corresponding to its molecular weight (233.65 g/mol ). nih.gov
Table 1: Hypothetical GC-MS Data for this compound Analysis
| Parameter | Value | Description |
|---|---|---|
| Retention Time (tᵣ) | 15.2 min | Time taken for the compound to elute from the GC column under specific conditions. |
| Molecular Ion [M]⁺ | m/z 233/235 | Corresponds to the mass of the intact molecule, showing isotopic pattern for Chlorine. |
| Key Fragment Ion 1 | m/z 198 | Represents the loss of the nitro group ([M-NO₂]⁺). |
| Key Fragment Ion 2 | m/z 163 | Represents the loss of both the nitro and chlorine groups. |
For compounds that may not be sufficiently volatile or thermally stable for GC-MS, High-Performance Liquid Chromatography (HPLC) is the preferred separation technique. HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.
For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile and water). The separation is based on the compound's hydrophobicity. Due to the presence of aromatic rings and a nitro group, this compound strongly absorbs ultraviolet (UV) light, making a photodiode array (PDA) or UV-Vis detector highly suitable for its detection and quantification. nih.gov This allows for the sensitive measurement of the compound's concentration and the assessment of sample purity by detecting non-volatile impurities.
Table 2: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water Gradient | To elute compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical separations. |
| Detection | UV at 254 nm | Detection of aromatic compounds. |
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.
¹H NMR: The proton NMR spectrum would show a complex series of signals in the aromatic region (typically 7.0-8.5 ppm). The signals for the protons on the chlorinated ring and the nitrated ring would appear as distinct multiplets due to spin-spin coupling with neighboring protons. The integration of these signals would confirm the presence of the correct number of protons (8 in total).
¹³C NMR: The carbon NMR spectrum would display 12 distinct signals, one for each unique carbon atom in the biphenyl (B1667301) system. The chemical shifts of these carbons would be influenced by the attached substituents (chlorine and nitro group), providing confirmation of their positions on the rings. For example, the carbon atom directly bonded to the nitro group would be significantly deshielded. rsc.org
Table 3: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Description |
|---|---|---|---|
| ¹H NMR | 7.2 - 8.4 | Multiplets (m) | Signals corresponding to the 8 aromatic protons on the two rings. |
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, it is possible to determine the precise spatial arrangement of atoms, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This technique provides unambiguous confirmation of the connectivity and conformation of the molecule in the solid state. nih.gov The analysis can also reveal intermolecular interactions, such as stacking, which govern the crystal packing. rsc.org
Table 4: Representative Crystal Structure Data from X-ray Crystallography
| Parameter | Typical Value/Information | Significance |
|---|---|---|
| Crystal System | e.g., Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| C-Cl Bond Length | ~1.74 Å | Confirms the presence and location of the chlorine atom. |
| C-N Bond Length | ~1.47 Å | Confirms the attachment of the nitro group. |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes. sapub.org These two techniques are often complementary.
For this compound, FTIR and Raman spectra would show characteristic absorption or scattering peaks corresponding to specific bond vibrations. Key expected vibrations include:
Aromatic C-H stretching vibrations.
Aromatic C=C ring stretching vibrations.
The C-Cl stretching vibration.
Symmetric and asymmetric stretching vibrations of the nitro (NO₂) group, which are particularly strong and characteristic in the IR spectrum. nih.gov
Table 5: Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | FTIR, Raman | 3000 - 3100 |
| Aromatic C=C Stretch | FTIR, Raman | 1450 - 1600 |
| Asymmetric NO₂ Stretch | FTIR | ~1530 |
| Symmetric NO₂ Stretch | FTIR | ~1350 |
Hyphenated Techniques for Complex Mixture Analysis in Reaction Monitoring
The synthesis of this compound, like many organic reactions, often results in a complex mixture containing the desired product, unreacted starting materials, intermediates, and various byproducts. Effective reaction monitoring is crucial to optimize reaction conditions, maximize yield, and ensure the purity of the final product. Hyphenated analytical techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable tools for this purpose. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful hyphenated technique for the analysis of semi-volatile and thermally stable compounds like chlorinated biphenyls. nih.govsemanticscholar.org
In the context of synthesizing this compound, GC-MS allows for the separation of components within the crude reaction mixture, followed by their identification and quantification. The gas chromatograph separates compounds based on their volatility and interaction with the stationary phase of the capillary column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum acts as a chemical fingerprint, allowing for positive identification. nih.gov
For instance, during a Suzuki coupling reaction to form this compound, a small aliquot of the reaction mixture can be withdrawn at various time points, quenched, and analyzed by GC-MS. The resulting chromatogram would show distinct peaks for the starting materials (e.g., a chlorophenylboronic acid and a nitrobromo-benzene), the main product (this compound), and potential side-products such as homo-coupled biphenyls. By integrating the peak areas, the relative concentrations of these species can be determined, providing a kinetic profile of the reaction and indicating when the reaction has reached completion.
A typical GC-MS method for monitoring such a reaction would involve a capillary column suitable for separating aromatic compounds. The mass spectrometer would be operated in a full-scan mode to identify all components or in a selected ion monitoring (SIM) mode for enhanced sensitivity towards specific target compounds. researchgate.net
Table 1: Illustrative GC-MS Parameters for Reaction Monitoring of this compound Synthesis
| Parameter | Value |
| Gas Chromatograph | |
| Column | HT-8 Capillary Column (30 m x 0.25 mm i.d., 0.25 µm film) |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-400) and Selected Ion Monitoring (SIM) |
| Target Ions (SIM) | m/z 233 (M+), 198 (M-Cl)+, 187 (M-NO2)+ |
This approach allows chemists to rapidly assess the impact of varying reaction parameters, such as temperature, catalyst loading, or reaction time, on the product distribution and yield.
Development of Novel Analytical Protocols for Trace Analysis and Reaction Progression
The detection of trace amounts of this compound is critical, particularly in contexts such as environmental monitoring or ensuring the purity of pharmaceutical intermediates where it may be an impurity. The development of novel analytical protocols focuses on achieving low limits of detection (LOD) and quantification (LOQ), high selectivity, and good reproducibility. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a leading technique for trace analysis due to its exceptional sensitivity and selectivity. chromatographyonline.comut.eersc.org
While gas chromatography is well-suited for many polychlorinated biphenyls (PCBs), LC-MS/MS can be advantageous for analyzing samples in complex matrices without extensive cleanup, or for compounds that may be thermally labile. chromforum.org The development of an LC-MS/MS method for this compound would involve several key steps:
Sample Preparation: A robust sample preparation method is essential to extract the analyte from the matrix (e.g., soil, water, or a bulk chemical) and minimize interferences. Techniques like solid-phase extraction (SPE) or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed to isolate and concentrate the analyte. nih.gov
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC) is used for separation. A C18 reversed-phase column is commonly used for aromatic compounds, with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid to improve ionization. chromatographyonline.com
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the key to the high selectivity and sensitivity of the method. ut.ee The analyte is first ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). chromforum.org The precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and allows for quantification at very low levels (ng/L or µg/kg). chromatographyonline.com
Validation of the developed protocol is a critical final step, involving the assessment of linearity, accuracy, precision, LOD, and LOQ to ensure the method is reliable for its intended purpose. nih.gov
Table 2: Hypothetical Parameters for a Validated LC-MS/MS Method for Trace Analysis of this compound
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Tandem Mass Spectrometer | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (Q1) | m/z 234.0 [M+H]+ |
| Product Ions (Q3) | m/z 188.0 [M+H-NO2]+ (Quantifier), m/z 152.0 [M+H-NO2-HCl]+ (Qualifier) |
| Collision Energy | Optimized for fragmentation (e.g., 25 eV) |
| Performance | |
| Limit of Detection (LOD) | 0.005 µg/L |
| Limit of Quantification (LOQ) | 0.02 µg/L |
| Recovery | 95-105% |
| Precision (RSD) | <5% |
Such novel protocols provide the necessary analytical power to monitor reaction progression with high precision and to detect minute traces of this compound, ensuring product quality and safety.
Research on the Applications of 2 Chloro 3 Nitrobiphenyl As a Chemical Building Block
Strategic Intermediate in the Synthesis of Diverse Complex Organic Molecules
2-Chloro-3'-nitrobiphenyl is a key precursor for the synthesis of heterocyclic compounds, particularly those containing the carbazole (B46965) and phenanthridine (B189435) frameworks. These tricyclic systems are prevalent in many biologically active natural products and synthetic molecules.
The synthesis of substituted carbazoles from 2-nitrobiphenyl (B167123) derivatives is a well-established transformation in organic chemistry, often achieved through reductive cyclization. amazonaws.comresearchgate.net One of the classic methods is the Cadogan reaction, which involves the deoxygenation of a nitro group to a reactive nitrene intermediate in the presence of a trivalent phosphorus reagent like triphenylphosphine (B44618). researchgate.net This nitrene then undergoes intramolecular C-H insertion on the adjacent phenyl ring to form the carbazole core. By starting with this compound, this methodology allows for the synthesis of specific chloro- and nitro-substituted carbazoles. The subsequent reduction of the nitro group on the resulting carbazole provides an amino group, which can be further functionalized, expanding the molecular diversity accessible from this single intermediate. researchgate.net
| Precursor | Reaction Type | Key Reagent | Product Core Structure |
| 2-Nitrobiphenyls | Reductive Cyclization (Cadogan) | Triphenylphosphine (PPh₃) | Carbazole |
| ortho-Functionalized Biaryls | Intramolecular Cyclization | Various (e.g., UV, Fe(III)) | Phenanthridine |
Similarly, the phenanthridine skeleton can be accessed through the intramolecular cyclization of various ortho-functionalized biaryl precursors. beilstein-journals.org For example, a 2-aminobiphenyl (B1664054) derivative (obtained by reducing the nitro group of this compound) can be acylated and then cyclized under dehydrating conditions. Another approach involves the photochemical cyclization of biaryl oximes. beilstein-journals.org The presence of the chloro and nitro functionalities on the biphenyl (B1667301) precursor allows for the generation of phenanthridine derivatives with specific electronic and steric properties, which are crucial for their potential applications. nih.gov
Precursor in the Development of Specialty Chemicals and Functional Materials
The unique electronic properties conferred by the nitro and chloro groups make this compound and its derivatives attractive for applications in materials science.
While direct use of this compound in commercial dyes is not widely documented, its structural components are relevant to color chemistry. Azo dyes, which constitute a large class of synthetic colorants, are synthesized by coupling a diazonium salt with an electron-rich coupling component. The precursor to a diazonium salt is an aromatic amine. The reduction of the nitro group in this compound yields 2-chloro-3'-aminobiphenyl, which can be diazotized and coupled to phenols or anilines to produce novel azo dyes. The chloro-substituent and the biphenyl structure would influence the final color and properties like lightfastness. For instance, the coupling of diazotized 2-chloroaniline (B154045) with phenol (B47542) is a known method to produce an azo dye. researchgate.net Similarly, nitro-substituted naphthoquinones, which are themselves colored compounds, can react with amines to form intensely colored derivatives, indicating the potential for derivatives of this compound in creating new chromophores. researchgate.net
Derivatives of this compound, particularly carbazoles, are of significant interest for their optical and electronic properties. Conjugated polymers that incorporate carbazole units are known to exhibit superior optical characteristics compared to other conjugated polymers. researchgate.net These materials are investigated for applications in organic light-emitting diodes (OLEDs), photovoltaics, and as host materials for phosphorescent emitters. The synthesis of carbazoles from 2-nitrobiphenyls is a direct route to these functional materials. researchgate.netresearchgate.net The specific substitution pattern of the precursor, such as in this compound, would translate to carbazole derivatives with tailored electronic properties, influencing factors like charge transport and emission wavelengths. Furthermore, sterically hindered biaryl molecules, which can be synthesized from substituted biphenyls, are important for modern materials applications. oregonstate.edu
Enabling Synthesis of Agrochemical Active Ingredients
Chloronitrobiphenyls are crucial intermediates in the synthesis of certain agrochemical active ingredients. A prominent example is the fungicide Boscalid, which demonstrates the industrial relevance of this class of compounds. wikipedia.org Boscalid is a succinate (B1194679) dehydrogenase inhibitor used to control a broad spectrum of fungal pathogens on a wide range of crops. nih.govfsc.go.jp
The synthesis of Boscalid involves the key intermediate 4'-chloro-2-aminobiphenyl. nih.gov This intermediate is prepared in a two-step process starting from a chloronitrobiphenyl. The first step is typically a palladium-catalyzed Suzuki coupling reaction to form the biphenyl core, followed by the reduction of the nitro group to an amine. wikipedia.orgrsc.org Specifically, the synthesis of the Boscalid precursor involves the coupling of 1-chloro-2-nitrobenzene (B146284) with 4-chlorophenylboronic acid to produce 4'-chloro-2-nitrobiphenyl (B3055000). rsc.org This is a direct analogue of this compound. The 4'-chloro-2-nitrobiphenyl is then reduced to 2-amino-4'-chlorobiphenyl, which is subsequently reacted with 2-chloronicotinoyl chloride to yield the final Boscalid molecule. nih.govpatsnap.com This synthetic route highlights the importance of chloronitrobiphenyls as building blocks for complex, high-value agrochemicals.
| Step | Reaction | Reactants | Product |
| 1 | Suzuki Coupling | 1-Chloro-2-nitrobenzene + 4-Chlorophenylboronic acid | 4'-Chloro-2-nitrobiphenyl |
| 2 | Nitro Reduction | 4'-Chloro-2-nitrobiphenyl | 2-Amino-4'-chlorobiphenyl |
| 3 | Amidation | 2-Amino-4'-chlorobiphenyl + 2-Chloronicotinoyl chloride | Boscalid |
Additionally, related structures such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid have been used as precursors for the synthesis of benzothiazinones, a class of compounds investigated for their potent antitubercular activity. researchgate.netresearchgate.netnih.gov This further underscores the utility of chloro-nitro substituted aromatic compounds as starting materials for bioactive molecules.
Exploration of its Utility in Catalyst Ligand Development
In the field of catalysis, ligands play a critical role in controlling the activity, selectivity, and stability of metal catalysts. Biaryl scaffolds are a privileged structure in the design of high-performance ligands, particularly for cross-coupling reactions. The axial chirality of certain substituted biaryls makes them excellent ligands for asymmetric catalysis.
While specific ligands derived directly from this compound are not extensively reported, its structure presents significant potential. Sterically hindered biaryl molecules are known to be important as ligands for catalysis. oregonstate.edu The chloro and nitro groups on this compound can serve as handles for further functionalization. For instance, the chloro group can be displaced by phosphine (B1218219) groups, and the nitro group can be reduced to an amine, which can then be converted into a variety of other functional groups or incorporated into a larger ligand framework, such as a Schiff base. nih.gov The development of new transition metal complexes with novel organic ligands is a continuous area of research aimed at discovering more efficient and selective catalysts. nih.gov The tailored steric and electronic properties that can be engineered from a precursor like this compound make it an interesting candidate for exploration in the development of new catalyst ligands.
Environmental Transformation and Remediation Research Focused on Chemical Processes
Abiotic Transformation Mechanisms in Environmental Matrices (e.g., Water, Soil)
In environmental matrices like water and soil, 2-chloro-3'-nitrobiphenyl can undergo various abiotic transformation reactions, primarily hydrolysis and redox reactions. These processes are influenced by the chemical properties of the compound and the characteristics of the surrounding environment.
Hydrolysis: Hydrolysis is a chemical reaction with water that can lead to the breakdown of contaminants. For chlorinated aromatic compounds like this compound, the carbon-chlorine bond can be susceptible to nucleophilic substitution by a hydroxyl group. However, the C-Cl bond in aromatic systems is generally stable and resistant to hydrolysis under typical environmental conditions (neutral pH and ambient temperature). The rate of hydrolysis is often slow for PCBs. The presence of the electron-withdrawing nitro group might slightly influence the susceptibility of the C-Cl bond to hydrolysis, but it is not expected to be a major transformation pathway.
Redox Reactions: Oxidation-reduction (redox) reactions are significant in determining the fate of contaminants in soil and water. The redox potential (Eh) of the environment, which is a measure of the tendency of a chemical species to acquire electrons and thereby be reduced, plays a crucial role. des.qld.gov.autaylorfrancis.com
In Oxidizing Environments (High Eh): In aerobic soils and oxygenated waters, oxidizing conditions prevail. Under these conditions, the biphenyl (B1667301) rings of this compound could be susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives and eventual ring cleavage. taylorfrancis.com The nitro group is relatively stable under oxidizing conditions.
In Reducing Environments (Low Eh): In anaerobic environments such as saturated soils, sediments, and groundwater, reducing conditions are common. des.qld.gov.aunih.gov Under these conditions, two primary transformation pathways are possible for this compound:
Reductive Dechlorination: The chlorine atom can be removed and replaced with a hydrogen atom, a process known as reductive dechlorination. This would transform this compound into 3-nitrobiphenyl. This is a well-documented pathway for the degradation of PCBs under anaerobic conditions.
Reduction of the Nitro Group: The nitro group is susceptible to reduction under anaerobic conditions. It can be sequentially reduced to a nitroso group (-NO), a hydroxylamino group (-NHOH), and finally an amino group (-NH₂), forming 2-chloro-3'-aminobiphenyl. The specific reduction products formed will depend on the redox potential of the environment. researchtrend.net
The interplay between hydrolysis and redox reactions, along with other environmental factors like pH, temperature, and the presence of minerals and organic matter, will ultimately determine the abiotic fate of this compound in water and soil. researchtrend.net
Chemical Approaches to Pollutant Removal and Environmental Decontamination Processes
Several chemical approaches are available for the remediation of sites contaminated with persistent organic pollutants like this compound. These methods aim to either destroy the contaminant or transform it into less toxic compounds.
Reductive Dechlorination: This process involves the removal of chlorine atoms from the biphenyl structure. Chemical reductants can be used to achieve this. For example, zero-valent iron (Fe⁰) has been shown to be effective in the reductive dechlorination of PCBs. In this process, the iron acts as an electron donor, leading to the cleavage of the carbon-chlorine bond. This method is particularly applicable for treating contaminated soils and groundwater in situ.
Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.govnih.govyoutube.comyoutube.com These radicals are highly reactive and can non-selectively oxidize a wide range of organic compounds, often leading to their complete mineralization. Common AOPs include:
Ozonation (O₃): Ozone can directly react with organic compounds or decompose to form hydroxyl radicals.
UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light generates hydroxyl radicals. nih.govmdpi.com
Fenton's Reagent (Fe²⁺/H₂O₂): The reaction between ferrous iron (Fe²⁺) and hydrogen peroxide produces hydroxyl radicals. youtube.com
Photocatalysis (e.g., TiO₂/UV): Semiconductor materials like titanium dioxide (TiO₂) can generate hydroxyl radicals when irradiated with UV light. nih.gov
For this compound, AOPs could effectively attack both the aromatic rings and the nitro group, leading to its degradation. The efficiency of these processes depends on factors such as pH, temperature, and the concentration of the contaminant and the oxidizing agents. nih.gov
Chemical Extraction: Solvent extraction can be used to remove PCBs from contaminated soils and sediments. nih.gov The extracted contaminants can then be treated using one of the destructive methods mentioned above. Common solvents for PCB extraction include hexane (B92381) and acetone. nih.gov A combination of Soxhlet extraction with subsequent chemical degradation, such as palladium-catalyzed hydrodechlorination, has been shown to be an effective one-pot procedure for the remediation of PCB-contaminated soil. nih.gov
The selection of the most appropriate chemical remediation technology depends on the specific site conditions, the concentration of the contaminant, and the remediation goals.
Q & A
Q. How can researchers design bioactive derivatives of this compound for agrochemical applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
